6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the methoxy group: This step involves the methylation of the hydroxyl group on the quinoline ring using methyl iodide or dimethyl sulfate.
Formation of the thiazole ring: This can be done by reacting a suitable thioamide with α-haloketones.
Amidation reaction: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the methoxy group, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the quinoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce hydroxyquinolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Thiazole derivatives: Such as thiamine (vitamin B1) and ritonavir, known for their biological activities.
Uniqueness
6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1,4-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline or thiazole derivatives.
Properties
Molecular Formula |
C14H11N3O3S |
---|---|
Molecular Weight |
301.32 g/mol |
IUPAC Name |
6-methoxy-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H11N3O3S/c1-20-8-2-3-11-9(6-8)12(18)10(7-16-11)13(19)17-14-15-4-5-21-14/h2-7H,1H3,(H,16,18)(H,15,17,19) |
InChI Key |
RXKQUYZVNGKHGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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